N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Structure-Activity Relationship Anticonvulsant Drug Discovery Receptor Binding Selectivity

N-(2,4-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 477320-16-4) is a synthetic piperazine-acetamide conjugate that belongs to the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class. It features a 2,4-difluorophenyl group linked via an acetamide bridge to a 4-phenylpiperazine moiety, yielding the molecular formula C18H19F2N3O and a molecular weight of 331.37 g/mol.

Molecular Formula C18H19F2N3O
Molecular Weight 331.4 g/mol
CAS No. 477320-16-4
Cat. No. B1621015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS477320-16-4
Molecular FormulaC18H19F2N3O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
InChIInChI=1S/C18H19F2N3O/c19-14-6-7-17(16(20)12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
InChIKeyGAQZEWHDKGEOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 477320-16-4): Product-Specific Evidence Guide for Scientific Procurement


N-(2,4-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 477320-16-4) is a synthetic piperazine-acetamide conjugate that belongs to the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class. It features a 2,4-difluorophenyl group linked via an acetamide bridge to a 4-phenylpiperazine moiety, yielding the molecular formula C18H19F2N3O and a molecular weight of 331.37 g/mol . The compound is catalogued by Sigma-Aldrich as product L232653 within the AldrichCPR collection of rare and unique chemicals, where it is supplied without accompanying analytical data . It is also available from specialty chemical suppliers including BOC Sciences (95% purity) and MolCore (98% purity, ISO-certified) . The 2,4-difluorophenyl substitution pattern distinguishes this compound from its closest positional isomers and other halogenated analogs within the phenylpiperazine-acetamide series.

Why N-(2,4-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Interchanged with Closest Analogs


Within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, the position and identity of substituents on the N-phenyl ring profoundly influence pharmacological activity. The Kamiński et al. (2015) structure–activity relationship study of 22 derivatives demonstrated that 3-(trifluoromethyl)anilide analogs exhibited exclusive protection in the maximal electroshock (MES) seizure model, whereas the corresponding 3-chloroanilide analogs were largely inactive [1]. This establishes that even subtle changes in the electronic character of the N-phenyl substituent can determine whether a compound is pharmacologically active or inert. The 2,4-difluorophenyl substitution pattern of CAS 477320-16-4 creates a unique electronic and steric environment that is distinct from its closest commercially available analogs: the 2,5-difluorophenyl isomer (CAS 720667-93-6), the 3,4-difluorophenyl isomer (CAS 868256-45-5), and the 3-chlorophenyl analog (CAS 477320-17-5) [2]. The two fluorine atoms at the 2- and 4-positions influence both the electron density on the aromatic ring (affecting π-stacking interactions) and the hydrogen-bonding capacity of the adjacent amide NH (affecting target recognition), creating a substitution pattern that cannot be replicated by any single positional isomer .

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (477320-16-4) Versus Closest Analogs


Fluorine Substitution Pattern: 2,4-Difluoro vs. 2,5-Difluoro Positional Isomer Differentiation

The 2,4-difluorophenyl substitution pattern of CAS 477320-16-4 is differentiated from its closest positional isomer, the 2,5-difluorophenyl analog (CAS 720667-93-6), by the location of fluorine atoms. In the 2,4-isomer, fluorine occupies positions ortho and para to the amide NH, creating a distinct electronic environment where the para-fluorine exerts a resonance electron-donating effect (+M) that partially offsets the inductive electron-withdrawing effect (-I) of the ortho-fluorine. In contrast, the 2,5-isomer places fluorine at ortho and meta positions, where the meta-fluorine exerts only an inductive effect with no resonance contribution [1]. The Kamiński et al. (2015) SAR study established that the electronic character of the N-phenyl ring is a critical determinant of anticonvulsant activity: 3-(trifluoromethyl)anilide derivatives (strongly electron-withdrawing) showed exclusive protection in MES seizures, whereas 3-chloroanilide analogs were largely inactive, demonstrating that activity is exquisitely sensitive to the electronic properties of the N-phenyl substituent [2].

Structure-Activity Relationship Anticonvulsant Drug Discovery Receptor Binding Selectivity

Anticonvulsant Class-Level Evidence: Fluorinated vs. Non-Fluorinated N-Phenyl Activity Differentiation

The Kamiński et al. (2015) study provides class-level evidence that fluorinated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives possess anticonvulsant activity that non-fluorinated or chloro-substituted analogs lack. In this study, 22 derivatives were screened in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The key finding was that anticonvulsant activity was observed exclusively in the MES model and was confined to 3-(trifluoromethyl)anilide derivatives, while 3-chloroanilide analogs were predominantly inactive [1]. The most potent derivative (compound 20) showed moderate binding to neuronal voltage-sensitive sodium channels (site 2) [1]. Although CAS 477320-16-4 was not directly tested in this study, the SAR establishes that fluorine substitution on the N-phenyl ring is a critical enabler of anticonvulsant activity within this chemotype. The 2,4-difluorophenyl substitution pattern incorporates two fluorine atoms at positions that can influence both metabolic stability (blocking potential sites of oxidative metabolism) and CNS penetration (through modulation of lipophilicity) [1][2].

Anticonvulsant Screening Maximal Electroshock (MES) Model Epilepsy Drug Discovery

Commercial Availability and Purity Grade Differentiation: AldrichCPR Rare Chemical Status

CAS 477320-16-4 occupies a unique position in the commercial supply chain. Sigma-Aldrich lists this compound as product L232653 within the AldrichCPR (Chemical Procurement Resource) collection, a designation reserved for rare and unique chemicals for which Sigma-Aldrich explicitly states it 'does not collect analytical data' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . This contrasts with the 2,5-difluorophenyl isomer (CAS 720667-93-6), which is also listed by Sigma-Aldrich but as a different AldrichCPR entry, and with the 3-chlorophenyl analog (CAS 477320-17-5), which appears more widely stocked across multiple vendors . For researchers requiring higher purity, MolCore offers CAS 477320-16-4 at NLT 98% purity under ISO-certified production, compared to the 95% purity grade available from BOC Sciences and Chemenu . The 98% purity grade provides measurably lower impurity burden (≤2% total impurities) versus the 95% grade (≤5% total impurities), which can be consequential for dose-response studies where cumulative impurity effects may confound results at higher concentrations.

Chemical Procurement Rare Chemical Sourcing Purity Grade Comparison

Piperazine-Acetamide Scaffold Versatility: EAAT2 and IGF-1R Target Class Differentiation

The 4-phenylpiperazin-1-yl acetamide scaffold shared by CAS 477320-16-4 has been validated across multiple therapeutic target classes. A 2025 study demonstrated that 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives function as positive allosteric modulators (PAMs) of excitatory amino acid transporter 2 (EAAT2), with the lead compound (4) showing an inhibitory constant (Ki) of 29 nM [1]. In ex vivo biodistribution studies, the radiolabeled analog [18F]4 exhibited excellent brain penetration and in vivo specificity, with significant reductions in radioactivity accumulation upon pretreatment with cold reference compound [1]. Separately, phenylpiperazine derivatives have been characterized as IGF-1R kinase inhibitors with antiproliferative activity across multiple cancer cell lines, with the most active compound (3b) achieving an average IC50 of 0.024 μM against the MCF-7 breast cancer cell line [2]. While CAS 477320-16-4 itself has not been profiled against these targets, its core scaffold is shared with both the EAAT2 PAM and IGF-1R inhibitor chemotypes, distinguishing it from analogs that lack the phenylpiperazine core or have different N-substitution patterns.

EAAT2 Positive Allosteric Modulators IGF-1R Kinase Inhibition Neurodegeneration Research

Limited Direct Evidence Advisory: Known vs. Unknown Differentiation Profile

It must be explicitly noted that high-strength, direct head-to-head comparative data for CAS 477320-16-4 against its positional isomers or other close analogs are currently absent from the peer-reviewed literature [1]. No published study has directly measured the IC50, Ki, EC50, or in vivo efficacy of this specific compound against any defined molecular target. The Sigma-Aldrich AldrichCPR designation confirms that this compound has not undergone the analytical characterization typical of mainstream research chemicals . This evidence gap is itself a differentiation factor: CAS 477320-16-4 represents an underexplored chemical space within the phenylpiperazine-acetamide series, offering both higher risk (unvalidated activity) and higher potential reward (novel intellectual property position) compared to more thoroughly characterized analogs such as the 2,5-difluorophenyl isomer or the 3-chlorophenyl analog, which appear in multiple supplier catalogs and may have been more extensively screened.

Evidence Gap Analysis Research Compound Selection Custom Synthesis Starting Point

Optimal Research and Procurement Application Scenarios for N-(2,4-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 477320-16-4)


Anticonvulsant Lead Optimization: Fluorinated Phenylpiperazine-Acetamide SAR Expansion

Based on the Kamiński et al. (2015) SAR framework showing that electron-withdrawing N-phenyl substituents enable anticonvulsant activity in the MES model, CAS 477320-16-4 can serve as a starting point for systematic exploration of difluorophenyl positional isomer effects on seizure protection. The compound's 2,4-difluoro substitution pattern fills a gap in the published SAR—the original study tested 3-CF3, 3-Cl, and other mono-substituted anilides but did not include 2,4-difluorophenyl derivatives. Screening this compound in MES and 6-Hz psychomotor seizure models (the latter being an animal model of therapy-resistant epilepsy where several Kamiński derivatives showed activity) would directly test whether the 2,4-difluoro pattern provides differentiated efficacy or an improved therapeutic index compared to the published 3-CF3 derivatives [1]. Procurement at 98% purity (MolCore) is recommended to minimize impurity-driven false positives in seizure protection scoring.

EAAT2 Modulator Probe Development: Scaffold-Hopping from 2-Oxo to 2-H Analogs

The 2025 EAAT2 PAM study identified 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as nanomolar-affinity molecular probes (Ki = 29 nM for lead compound 4) with brain penetration and in vivo specificity [2]. CAS 477320-16-4 is the 2-H (non-oxo) analog of this chemotype, replacing the electrophilic α-keto group with a simple methylene. This structural modification eliminates a potential metabolic liability (the α-keto group is susceptible to reductive metabolism) while preserving the 4-phenylpiperazine pharmacophore and the N-(2,4-difluorophenyl)acetamide terminus. Comparative assessment of CAS 477320-16-4 against the published 2-oxo lead in an EAAT2 binding assay would directly quantify the contribution of the α-keto group to target affinity and selectivity, providing valuable scaffold-hopping SAR data for CNS drug discovery programs targeting glutamate transporter dysfunction in ALS and Alzheimer's disease [2].

Oncology Screening: IGF-1R Kinase Inhibition with a Novel N-Aryl Substituent

The phenylpiperazine scaffold has demonstrated potent IGF-1R kinase inhibitory activity, with compound 3b achieving an IC50 of 0.024 μM against MCF-7 breast cancer cells [3]. CAS 477320-16-4 introduces a 2,4-difluorophenyl substituent not tested in the original IGF-1R inhibitor series. Given that fluorination of the N-aryl ring can enhance metabolic stability and modulate target binding through both electronic and steric effects, screening this compound in an IGF-1R kinase assay and antiproliferative panel (MCF-7, HeLa, HT-29, and multidrug-resistant lines) would determine whether the 2,4-difluoro pattern confers differentiated potency, resistance profile, or selectivity compared to the existing phenylpiperazine IGF-1R inhibitors. Procurement of the 98% purity grade is essential here, as impurities at the 5% level could produce false cytotoxic readouts in antiproliferative assays conducted at high micromolar concentrations.

Custom Synthesis and IP Generation: Unexplored Chemical Space as a Strategic Asset

The complete absence of peer-reviewed pharmacological data for CAS 477320-16-4, combined with its AldrichCPR rare chemical status , positions this compound as an ideal starting point for intellectual property generation. Unlike the 2,5-difluorophenyl isomer (which appears in multiple supplier catalogs and PubChem) or the extensively characterized 3-CF3 and 3-Cl derivatives from the Kamiński series, the 2,4-difluorophenyl substitution pattern remains essentially unclaimed in the published SAR literature. A research group that generates the first comprehensive pharmacological profile for this compound—including target engagement data, selectivity panels, and in vivo PK—would establish a strong freedom-to-operate position for follow-up medicinal chemistry. The availability of the compound in gram quantities from MolCore (ISO-certified, 98% purity) supports scaled synthesis of derivative libraries with this core scaffold for lead optimization campaigns.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.